molecular formula C23H22N4O3 B11449214 6,9-bis(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6,9-bis(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11449214
M. Wt: 402.4 g/mol
InChI Key: ZLTHJNBNGLAJKR-UHFFFAOYSA-N
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Description

6,9-BIS(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and two methoxyphenyl groups attached at positions 6 and 9. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 6,9-BIS(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the quinazoline ring: The triazole intermediate is then reacted with ortho-diamines or their derivatives to form the quinazoline ring.

    Introduction of methoxyphenyl groups:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6,9-BIS(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

6,9-BIS(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6,9-BIS(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6,9-BIS(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b]quinazolines: These compounds have a similar triazoloquinazoline core but differ in the position and type of substituents.

    1,2,4-Triazolo[3,4-d]pyrimidines: These compounds have a triazole ring fused with a pyrimidine ring, exhibiting different chemical and biological properties.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a triazole ring fused with a thiadiazine ring, showing diverse pharmacological activities.

The uniqueness of 6,9-BIS(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE lies in its specific structure and the presence of methoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

6,9-bis(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H22N4O3/c1-29-17-7-3-14(4-8-17)16-11-19-21(20(28)12-16)22(27-23(26-19)24-13-25-27)15-5-9-18(30-2)10-6-15/h3-10,13,16,22H,11-12H2,1-2H3,(H,24,25,26)

InChI Key

ZLTHJNBNGLAJKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)OC)C(=O)C2

Origin of Product

United States

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